molecular formula C8H10N2O B1530467 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1198154-80-1

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No. B1530467
M. Wt: 150.18 g/mol
InChI Key: CCTPHLYUFGNYRO-UHFFFAOYSA-N
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Description

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a chemical compound with the molecular weight of 164.16 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is 1S/C8H8N2O2/c1-5-2-3-6-8(9-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a powder at room temperature .

Scientific Research Applications

Conformational Analysis and Synthetic Approaches

Conformational Analysis and Synthesis : Studies have explored the conformational properties and synthetic routes of compounds similar to 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine, highlighting their potential in creating structurally diverse heterocyclic compounds. For instance, the synthesis and analysis of perhydrocycloalkane pyrido[1,2-c]-1,3-oxazines have provided insights into their configurations and preferred conformations based on NMR and IR spectroscopy (Crabb & Jones, 1970; Carballeira et al., 1992).

One-Pot Synthesis : A one-pot synthesis method has been developed for pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating an efficient route to these compounds, which may have implications for drug development and chemical synthesis (Cho et al., 2003).

Chemical Transformations and Applications

Chemical Transformations : Research into the reactions of related oxazin-6-ones has uncovered new biologically active compounds, indicating the broader potential of such structures in pharmaceutical research. The synthesis of 1,2,4-triazole derivatives from 4-hydroxy-6H-1,3-oxazin-6-ones showcases the versatility of these compounds in generating new chemical entities with potential biological activities (Ovsyannikova et al., 2016).

Synthetic Utility and Molecular Design : The development of nitrogen bridgehead triazolopyridines and related structures incorporating the 6-methylchromone moiety from pyridine derivatives illustrates the utility of these frameworks in designing novel compounds with potential applications in medicinal chemistry and materials science (Abdel-Megid et al., 2013).

Structural and Mechanistic Insights

Mechanistic Insights and Structural Determination : The reaction mechanisms and structural elucidation of pyrido-oxazine derivatives have been a focus of research, providing foundational knowledge for the synthesis and application of these compounds. For example, studies on the oxidative additions with 1,4-dihydropyridines for synthesizing hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives have contributed to understanding the chemical behavior and potential applications of these structures (Kumar et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)11-5-4-9-7/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPHLYUFGNYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

CAS RN

1198154-80-1
Record name 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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